Chemical Properties of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
Chemical Properties of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
This guide serves as a technical reference for the chemical properties, synthesis, and reactivity of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine . It is designed for medicinal chemists and process scientists requiring actionable data on this specific bicyclic scaffold.
Core Architecture & Electronic Profile
The 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine scaffold is a bicyclic heterocycle composed of a pyridine ring fused across its 3,4-positions to a dihydro-1,4-thiazine ring. This fusion creates a distinct electronic push-pull system that defines its reactivity and utility in drug design.
Structural Specifications
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IUPAC Name: 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
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Molecular Formula: C₇H₈N₂S
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Molecular Weight: 152.22 g/mol
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Fusion Geometry: The [3,4-b] fusion implies the pyridine nitrogen is located at position 5 or 8 relative to the thiazine numbering, depending on the tautomer/isomer convention, but chemically, the fusion bond connects C3 and C4 of the pyridine ring.
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Aromaticity: The pyridine ring retains aromaticity. The thiazine ring is non-aromatic (dihydro), adopting a puckered half-chair or envelope conformation to relieve steric strain.
Electronic Properties
| Property | Value / Trend | Mechanistic Insight |
| Basicity (pKa) | ~5.0 - 6.0 (Pyridine N) | The pyridine nitrogen is the primary basic center. The thiazine nitrogen (aniline-like) is significantly less basic due to conjugation with the aromatic ring and potential lone-pair participation in ring puckering. |
| Lipophilicity (LogP) | ~0.3 - 0.8 | The scaffold is moderately polar. The S-atom increases lipophilicity compared to diaza-analogs, while the pyridine N lowers it via H-bonding capability. |
| Dipole Moment | Moderate | Directed towards the pyridine nitrogen and the thiazine sulfur lone pairs. |
| H-Bonding | Donor (1), Acceptor (2) | Thiazine N-H is a donor; Pyridine N and Sulfur are acceptors. |
Reactivity Hotspots
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Thiazine Nitrogen (N1/N-H): Nucleophilic. Susceptible to alkylation, acylation, and sulfonylation.
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Sulfur Atom: Susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O).
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Pyridine Ring: Deactivated towards electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic aromatic substitution (SNAr) if activated (e.g., N-oxide formation).
Synthetic Accessibility & Protocols
Synthesis of the [3,4-b] isomer requires precise regiocontrol to distinguish it from the more common [2,3-b] or [3,2-b] isomers. The most robust "self-validating" route utilizes the 3-nitro-4-chloropyridine precursor, leveraging the SNAr lability of the C4-chlorine.
Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis of the dihydro-pyrido-thiazine core via the reductive cyclization pathway.
Detailed Protocol: Reductive Cyclization Route
Objective: Synthesis of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one (Lactam Precursor).
Reagents:
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3-nitro-4-chloropyridine (1.0 eq)
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Ethyl thioglycolate (1.1 eq)
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Triethylamine (TEA) (2.5 eq)
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Iron powder (Fe) (5.0 eq)
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Glacial Acetic Acid (AcOH)[1]
Step 1: S-Alkylation (SNAr)
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Dissolve 3-nitro-4-chloropyridine in THF/DMF (10 vol).
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Cool to 0°C. Add TEA dropwise followed by ethyl thioglycolate.
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Allow to warm to RT and stir for 4-6 hours. Validation: TLC should show disappearance of starting material and appearance of a less polar thioether spot.
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Workup: Dilute with water, extract with EtOAc. The intermediate (Ethyl 2-((3-nitropyridin-4-yl)thio)acetate) is often an oil.
Step 2: Reductive Cyclization
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Dissolve the crude thioether in Glacial AcOH (15 vol).
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Add Iron powder portion-wise at RT (Exothermic reaction—monitor temp).
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Heat to 80°C for 2-3 hours.
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Workup: Filter hot through Celite to remove iron salts. Concentrate filtrate. Neutralize with NaHCO₃. Collect precipitate.
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Product:1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one .[9]
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Step 3: Reduction to Dihydro Scaffold
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Suspend the lactam in dry THF under N₂.
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Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C.
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Reflux for 4-12 hours.
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Quench: Carefully add MeOH, then 1N HCl. Heat at 60°C for 1h to break boron complexes.
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Isolation: Basify with NaOH, extract with DCM. Purify via column chromatography.
Reactivity & Functionalization
The scaffold offers three distinct vectors for chemical modification, critical for SAR (Structure-Activity Relationship) exploration.
Diagram: Reactivity Map
Figure 2: Primary reactivity vectors for the pyrido-thiazine scaffold.
Nitrogen Functionalization (N1)
The thiazine nitrogen is a secondary amine. It is sufficiently nucleophilic for standard derivatization.
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Alkylation: Reacts with alkyl halides (R-X) and K₂CO₃ in DMF/MeCN.
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Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form ureas/sulfonamides.
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Significance: This position is often used to append "tail" groups that interact with the solvent-exposed regions of protein binding pockets.
Sulfur Oxidation
The sulfur atom is prone to oxidation.
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Sulfoxide (S=O): Controlled oxidation using 1.0 eq mCPBA at 0°C or NaIO₄. Introduces chirality (S-stereocenter).
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Sulfone (O=S=O): Exhaustive oxidation using excess mCPBA or Oxone®.
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Impact: Oxidation significantly lowers the LogP and alters the ring conformation, often locking it into a specific pucker.
Pyridine Ring Modification
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N-Oxidation: Treatment with mCPBA yields the pyridine N-oxide, which activates the ring at the 2- and 6-positions (relative to pyridine N) for subsequent chlorination (POCl₃) or cyanation (TMSCN).
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Halogenation: Direct bromination is difficult due to ring deactivation. Pre-functionalized precursors (e.g., using 2-bromo-4-chloro-3-nitropyridine) are recommended if ring substitution is required.
Medicinal Chemistry Applications
The pyrido[3,4-b][1,4]thiazine scaffold is a recognized bioisostere for quinoline and quinoxaline systems.
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Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases. The thiazine NH can act as a donor.
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GPCR Ligands: The semi-rigid bicyclic nature provides an excellent core for orienting side chains in GPCR pockets (e.g., Dopamine or Serotonin receptors).
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Metabolic Stability: Compared to the quinoline analog, the thiazine ring introduces a metabolic "soft spot" at the sulfur (oxidation) and the methylene carbons, allowing for tunable pharmacokinetic profiles.
References
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Synthesis of Pyrido-1,4-thiazine Derivatives
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Smiles Rearrangement in Azaphenothiazines
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Physical Properties & Identifiers
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Anticancer Activity of Pyridothiazines
Sources
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